7-Bromo-2-methylquinoline
Overview
Description
7-Bromo-2-methylquinoline is a heterocyclic aromatic compound with the molecular formula C10H8BrN. It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound. The presence of a bromine atom at the 7th position and a methyl group at the 2nd position on the quinoline ring structure gives this compound its unique chemical properties .
Scientific Research Applications
7-Bromo-2-methylquinoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Quinoline derivatives, including this compound, are investigated for their antimicrobial, anticancer, and antiviral properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Safety and Hazards
Future Directions
The future directions for research on 7-Bromo-2-methylquinoline and similar compounds are likely to involve further exploration of their synthesis methods, biological activities, and potential applications in medicinal chemistry . The development of more efficient and environmentally friendly synthesis protocols may also be a focus of future research .
Mechanism of Action
Target of Action
Quinoline and its derivatives, including 7-bromo-2-methylquinoline, are known to have a wide range of biological and pharmacological activities .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, resulting in diverse downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Quinoline derivatives are known to exhibit a broad range of biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
7-Bromo-2-methylquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can bind to DNA and RNA, potentially affecting gene expression and protein synthesis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been shown to induce apoptosis, or programmed cell death, by activating certain signaling pathways . This compound can also influence cell signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Furthermore, this compound can alter gene expression by binding to transcription factors and modifying their activity . These interactions can lead to changes in cellular metabolism, affecting processes like glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity . For example, by binding to cytochrome P450 enzymes, this compound can inhibit their activity, leading to changes in the metabolism of other compounds . Additionally, this compound can act as an inhibitor or activator of various signaling pathways, depending on the context . Changes in gene expression can also occur due to the binding of this compound to transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and cellular metabolism . These effects can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At high doses, this compound can be toxic, leading to adverse effects such as liver damage or neurotoxicity . Threshold effects have been observed, where a small increase in dosage can lead to a significant change in the compound’s effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities and can further interact with other enzymes and cofactors . The metabolism of this compound can also affect metabolic flux and the levels of various metabolites in the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the nucleus or mitochondria, depending on its interactions with other biomolecules . These interactions can affect the localization and accumulation of this compound within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound can be localized to the nucleus, where it can interact with DNA and transcription factors . Alternatively, it can be directed to the mitochondria, where it can affect cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-methylquinoline can be achieved through various methods. One common approach involves the bromination of 2-methylquinoline. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 7th position .
Industrial Production Methods: Industrial production of this compound often employs large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organolithium compounds and Grignard reagents.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Organolithium compounds, Grignard reagents, and palladium-catalyzed cross-coupling reactions.
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Major Products:
- Substituted quinoline derivatives
- Quinoline aldehydes and carboxylic acids
- Tetrahydroquinoline derivatives
Comparison with Similar Compounds
- 6-Bromo-2-methylquinoline
- 6-Fluoro-2-methylquinoline
- 4,7-Diphenyl-1,10-phenanthroline
Comparison: 7-Bromo-2-methylquinoline is unique due to the specific positioning of the bromine atom, which influences its reactivity and interaction with other molecules. Compared to its analogs, such as 6-Bromo-2-methylquinoline and 6-Fluoro-2-methylquinoline, the position of the substituent can significantly affect the compound’s chemical behavior and biological activity .
Properties
IUPAC Name |
7-bromo-2-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-2-3-8-4-5-9(11)6-10(8)12-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKOCCXFMXGRTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60490842 | |
Record name | 7-Bromo-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60490842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4965-34-8 | |
Record name | 7-Bromo-2-methylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4965-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60490842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main finding of the research papers regarding 7-Bromo-2-methylquinoline-5,8-dione?
A1: The research primarily demonstrates a simple method for preparing 7-alkylamino-2-methylquinoline-5,8-diones. It highlights the regiochemistry of nucleophilic substitution reactions involving 6- or this compound-5,8-dione with amines. [, ] Specifically, the research shows that using this compound-5,8-dione as a starting material leads to the desired 7-alkylamino product. [, ]
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